2-Phenylaziridin-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
19615-20-4 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-phenylaziridin-1-amine |
InChI |
InChI=1S/C8H10N2/c9-10-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9H2 |
InChI Key |
KNKDTKBMUZNQOZ-UHFFFAOYSA-N |
SMILES |
C1C(N1N)C2=CC=CC=C2 |
Canonical SMILES |
C1C(N1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of 2 Phenylaziridin 1 Amine
Established Synthetic Routes for Aziridine (B145994) Systems
Several general strategies have been developed for the construction of the aziridine ring. These methods often involve either intramolecular cyclization or cycloaddition reactions.
Cyclization of Haloamines and Amino Alcohol Derivatives
A foundational method for aziridine synthesis is the intramolecular cyclization of 2-haloamines or their derivatives. wikipedia.org In this reaction, an amine functional group displaces an adjacent halide through an intramolecular nucleophilic substitution to form the three-membered ring. wikipedia.org This approach is exemplified by the Wenker synthesis, where a 1,2-amino alcohol is converted to its sulfate (B86663) ester, which then undergoes base-induced elimination to yield the aziridine. wikipedia.org The parent compound, aziridine, is produced industrially from aminoethanol via dehydration over an oxide catalyst at high temperatures. wikipedia.org
Similarly, derivatives of 1,2-amino alcohols are common precursors. The hydroxyl group is converted into a good leaving group, facilitating an intramolecular nucleophilic displacement by the amine to close the ring. clockss.org This reaction is stereospecific, requiring the amine and the leaving group to be in a trans coplanar arrangement for the cyclization to occur. clockss.org
Nitrene Addition to Olefins
The addition of a nitrene, a neutral, electron-deficient nitrogen species (NR), to an alkene is a well-established and direct method for forming the aziridine ring. rsc.orgchemeurope.comresearchgate.net Nitrenes can be generated in several ways, including the thermolysis or photolysis of organic azides. wikipedia.orgchemeurope.com For instance, the thermal decomposition of a triazoline, formed from the cycloaddition of an azide (B81097) and an alkene, expels dinitrogen gas to leave the aziridine. wikipedia.orgchemeurope.com
Nitrenes can also be generated in situ from precursors like iodosobenzene (B1197198) diacetate and sulfonamides. chemeurope.com Modern methods have expanded to include metal-free approaches. For example, readily synthesized azoxy-triazenes can undergo photofragmentation under visible light to generate free singlet nitrenes, which then react stereospecifically with alkenes. nih.govacs.org Another approach involves an electrochemical process that delivers a nitrene functionality to both electron-rich and electron-poor olefins from N-aminophthalimide. organic-chemistry.org
| Nitrene Precursor | Generation Method | Key Features | Reference |
|---|---|---|---|
| Organic Azides | Thermolysis or Photolysis | Commonly used, expels N₂ gas. | wikipedia.orgchemeurope.com |
| N-aminophthalimide | Electrochemical Oxidation | Effective for both electron-rich and electron-poor olefins. | organic-chemistry.org |
| Azoxy-triazenes | Visible-light Irradiation | Metal- and oxidant-free, stereospecific. | nih.govacs.org |
| PhI=NTs (N-tosyliminophenyliodinane) | Metal-free catalysis with I₂/TBAI | Generates the aziridinating reagent in situ. | organic-chemistry.org |
Electrochemical Aziridination Strategies using Ammonia (B1221849) and Related Sources
Electrochemical methods represent a modern and sustainable approach to aziridination. These strategies can often be performed under mild conditions without the need for chemical oxidants. chinesechemsoc.org A notable development is the direct electrochemical synthesis of unprotected N-H aziridines from simple aromatic alkenes using ammonia (NH₃) as the nitrogen source. rsc.orgdigitellinc.com
In a typical process, an iodide salt like lithium iodide (LiI) acts as a mediator. rsc.org At the anode, iodide is oxidized to iodine, which then reacts with ammonia to form an aminating agent (e.g., NH₂I). This agent reacts with the alkene to form a vicinal iodoamine intermediate, which subsequently undergoes base-assisted cyclization to yield the N-H aziridine. rsc.org This method is atom-efficient, with hydrogen gas being the only significant byproduct. rsc.org The strategy has been successfully applied to the synthesis of challenging tetrasubstituted aziridines from tetrasubstituted alkenes and ammonia. chinesechemsoc.org
Transformations from Triazolines, Epoxides, and Oximes
Aziridines can be synthesized through the transformation of other heterocyclic or acyclic precursors.
From Triazolines: 1,2,3-Triazolines, which are typically formed by the [3+2] cycloaddition of an azide with an alkene, can be converted to aziridines. wikipedia.org This transformation is achieved through either thermolysis or photolysis, which causes the extrusion of a molecule of nitrogen (N₂). wikipedia.orgchemeurope.comnih.gov Solid-state photodenitrogenation of crystalline triazolines has been shown to proceed with high efficiency to form the corresponding aziridines. nih.gov
From Epoxides: The conversion of epoxides to aziridines involves a two-step sequence. First, the epoxide ring is opened by a nitrogen nucleophile, such as sodium azide or an amine, to form a 1,2-amino alcohol. wikipedia.orgacs.org The resulting amino alcohol is then cyclized to the aziridine, often via activation of the hydroxyl group (e.g., through sulfonylation) followed by intramolecular ring closure. thieme-connect.com For example, a three-step route involves epoxide ring opening with a sulfonamide, activation of the resulting alcohol, and subsequent cyclization. thieme-connect.com
From Oximes: Certain oximes can be converted directly to aziridines using reducing agents like lithium aluminum hydride (LAH), particularly in solvents like tetrahydrofuran (B95107) (THF). tandfonline.comorgsyn.org This reaction, sometimes referred to as the Hoch-Campbell ethylenimine synthesis, is effective for ketoximes that have an aromatic ring attached to the carbon atom alpha or beta to the oximino group. tandfonline.comorgsyn.org The reaction generally proceeds stereoselectively to yield cis-substituted aziridines. orgsyn.org
Direct and Indirect Synthetic Pathways for 2-Phenylaziridin-1-amine
While the above methods are general for the aziridine ring system, specific pathways have been developed for the synthesis of particular derivatives, including this compound.
Synthesis via Hydrazinolysis of N-Phthalimidoaziridine Precursors
A documented route to 1-amino-2-phenylaziridine involves the hydrazinolysis of a corresponding N-phthalimidoaziridine precursor. orgsyn.org This method proceeds in two main stages. First, an N-phthalimidoaziridine is synthesized, followed by the removal of the phthalimido protecting group to release the free amino group.
The precursor, 2-phenyl-1-phthalimidoaziridine, can be prepared via the reaction of N-aminophthalimide with styrene (B11656). orgsyn.org The subsequent step involves treating the 2-phenyl-1-phthalimidoaziridine with hydrazine (B178648) hydrate. orgsyn.orgresearchgate.net The hydrazine cleaves the phthalimido group, liberating the desired 1-aminoaziridine. orgsyn.orgthieme-connect.de The crude product, 1-amino-2-phenylaziridine, can be isolated directly or converted to a more stable salt, such as 1-amino-2-phenylaziridinium acetate (B1210297), by treatment with acetic acid. orgsyn.org
| Step | Reactants | Reagents/Conditions | Product | Typical Yield | Reference |
|---|---|---|---|---|---|
| 1 | N-Aminophthalimide, Styrene | Lead tetraacetate | 2-Phenyl-1-phthalimidoaziridine | Not specified | orgsyn.org |
| 2 | 2-Phenyl-1-phthalimidoaziridine | Hydrazine hydrate, Pentane, Room Temperature | 1-Amino-2-phenylaziridine | 82-85% | orgsyn.org |
| 3 (Optional) | 1-Amino-2-phenylaziridine | Acetic acid, Pentane, 0°C | 1-Amino-2-phenylaziridinium acetate | Not specified | orgsyn.org |
Utilization in Chiral Transfer Reagent Synthesis
This compound, particularly in its enantiomerically pure form, serves as a crucial chiral transfer reagent in asymmetric synthesis. A notable application is the use of (2R)-2-phenylaziridin-1-amine in the asymmetric Shapiro reaction. rsc.org This reaction facilitates the transformation of ketones into chiral alkenes with high enantioselectivity.
In a specific application, (2R)-2-phenylaziridin-1-amine (designated as S1) is reacted with a ketone, such as Boc-3-tropinone, to form a chiral hydrazone intermediate. rsc.org This hydrazone is then treated with a lithium amide base, like lithium diisopropylamide (LDA), which induces an elimination reaction. The process results in the formation of the desired chiral alkene, with the chirality transferred from the aziridine reagent to the product. The byproducts of this transformation are styrene and nitrogen gas, with the styrene potentially being recycled. rsc.org This method provides a concise, two-step formal total synthesis of molecules like (R)-(-)-cocaine, showcasing the efficiency of this compound as a chiral transfer reagent. rsc.org
Table 1: Application of (2R)-2-Phenylaziridin-1-amine in Asymmetric Shapiro Reaction
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1. Hydrazone Formation | (2R)-2-Phenylaziridin-1-amine (S1), Boc-3-tropinone | Dichloromethane, Room Temp, 5 hr | Chiral Hydrazone | 88-98% (expected) rsc.org |
Stereocontrolled Synthesis of this compound
The synthesis of this compound with control over its stereochemistry is paramount for its application in asymmetric catalysis. Both enantioselective and diastereoselective strategies have been developed.
Enantioselective Synthetic Approaches
Enantioselective approaches aim to produce a single enantiomer of this compound.
One effective route begins with styrene. rsc.org An initial catalytic oxidation followed by a catalytic hydrogenation using a chiral Iridium catalyst produces (1S)-1-phenylethane-1,2-diol in high yield and enantiomeric excess (97% yield, 96% ee). rsc.org This chiral diol is then subjected to mesylation with methanesulfonyl chloride in pyridine (B92270), followed by a reaction with hydrazine hydrate. This sequence yields the chiral transfer reagent (2R)-2-phenylaziridin-1-amine. rsc.org
Another powerful and more general method for the enantioselective synthesis of chiral aziridines involves the asymmetric transfer hydrogenation of α-amido ketones. rsc.org In a representative synthesis for a related structure, an N-protected α-amino ketone, (±)-2-N-tert-butoxycarbonyl amino acetophenone, is reduced enantioselectively using a Ruthenium(II) catalyst system. rsc.org This step produces the corresponding chiral N-protected β-amino alcohol with excellent enantiomeric excess (e.g., 99% ee). rsc.org The subsequent cyclization of this chiral amino alcohol, often achieved through treatment with tosyl chloride and a base like potassium hydroxide, yields the desired N-protected chiral aziridine. rsc.org This strategy allows for the synthesis of (R)-N-(tBoc)-2-phenylaziridine from the corresponding (S)-N-(tBoc)-2-amino-1-phenylethanol. rsc.org
Table 2: Enantioselective Synthesis of Chiral 2-Phenylaziridine (B142167) Derivatives
| Approach | Key Step | Starting Material | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Chiral Diol Cyclization rsc.org | Mesylation and reaction with hydrazine | (1S)-1-Phenylethane-1,2-diol | (2R)-2-Phenylaziridin-1-amine | Not specified | High (from 96% ee diol) |
| Asymmetric Hydrogenation rsc.org | Ru(II)-catalyzed transfer hydrogenation | (±)-2-N-tBoc-amino acetophenone | (S)-N-(tBoc)-2-amino-1-phenylethanol | 86% | 99% |
Diastereoselective Synthetic Strategies
Diastereoselective strategies control the relative stereochemistry when one or more stereocenters are already present in the substrate or reagent, or when creating multiple new stereocenters. General methods for aziridination include the intramolecular cyclization of haloamines or amino alcohols and the addition of nitrenes to alkenes. ingentaconnect.com Diastereoselectivity in these reactions is often achieved through substrate control, where a pre-existing chiral center in the molecule directs the stereochemical outcome of the ring formation. ingentaconnect.com
More specific diastereoselective strategies have been developed for synthesizing substituted 2-phenylaziridines. One approach involves the reaction of a chiral aminating agent with a substituted styrene. For instance, the aziridination of (E)-β-methylstyrene using a chiral (S)-3-acetoxyamino-2-[1-(t-butyldimethylsilyloxy)ethyl]quinazolin-4(3H)-one proceeds diastereoselectively. rsc.org The existing chirality in the aminating agent influences the facial selectivity of the addition to the alkene, resulting in a mixture of diastereomeric aziridine products where one is favored. rsc.org
Another form of stereocontrol involves the selective formation of N-invertomers, which are diastereomers relative to substituents on the aziridine ring. A study on the copper-catalyzed aziridination of styrene with N-tosyliminophenyliodinane (PhI=NTs) using a recyclable magnetic catalyst reported a diastereoselective synthesis of N-(p-tosylsulfonyl)-2-phenylaziridine. nih.gov Theoretical calculations suggested the preferential formation of the kinetically more stable cis-invertomer due to π-stacking interactions between the tosyl group and the phenyl ring of styrene in the transition state. nih.gov The high energy barrier for cis-trans interconversion effectively locks the product as a single diastereomer under the reaction conditions. nih.gov
Table 3: Example of Diastereoselective Aziridination of Styrene
| Reagents | Catalyst | Product | Diastereoselectivity | Key Factor |
|---|---|---|---|---|
| Styrene, PhI=NTs | Cu(acac)₂/NH₂-T/SiO₂@Fe₃O₄NPs nih.gov | cis-N-(p-tosylsulfonyl)-2-phenylaziridine | High (single diastereomer observed) | Kinetic control via π-stacking nih.gov |
Reactivity Profiles and Chemical Transformations of 2 Phenylaziridin 1 Amine
Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety
The high reactivity of the aziridine ring is largely due to the relief of ring strain upon nucleophilic attack. This process can be influenced by the nature of the substituents on the aziridine ring, as well as the nucleophile and reaction conditions employed.
Regioselectivity and Stereoselectivity in Nucleophilic Additions
The regioselectivity of nucleophilic ring-opening in 2-substituted aziridines is a critical aspect of their synthetic utility. The attack of a nucleophile can occur at either the C2 (benzylic) or C3 (unsubstituted) position. This regioselectivity is governed by a combination of steric and electronic factors, as well as the nature of the activating group on the aziridine nitrogen. For instance, the presence of a phenyl group at the C2 position can stabilize a developing positive charge, favoring an SN1-like mechanism and attack at the more substituted carbon. Conversely, sterically demanding nucleophiles may favor attack at the less hindered C3 position via an SN2-type mechanism.
The stereoselectivity of these reactions is also of significant importance. In many cases, the ring-opening proceeds with inversion of configuration at the carbon center undergoing nucleophilic attack, consistent with an SN2 mechanism. This allows for the stereospecific synthesis of chiral products from enantiomerically pure aziridines.
Formation of 1,2-Amino-Functionalized Products
The nucleophilic ring-opening of 2-phenylaziridin-1-amine and its derivatives is a powerful method for the synthesis of 1,2-amino-functionalized compounds, which are important structural motifs in many biologically active molecules and pharmaceutical agents. A variety of nucleophiles, including amines, can be employed to open the aziridine ring, leading to the formation of vicinal diamines. researchgate.net The reaction of trisubstituted aziridines with various amines has been shown to proceed with complete regio- and stereoselectivity to form substituted 1,2-diamines. researchgate.net
Furthermore, a solvent-controlled regioselective ring-opening/coupling of aziridines with amines and carbon disulfide has been developed to produce 2-aminoethyl dithiocarbamates. rsc.org This method highlights the influence of the reaction medium on directing the nucleophilic attack to either the C2 or C3 position. rsc.org The synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines also showcases the versatility of ring-opening strategies in generating valuable amino-functionalized products. nih.govresearchgate.net
Metal-Catalyzed Transformations Involving this compound
Transition metal catalysis offers a powerful and versatile approach to control the reactivity and selectivity of transformations involving this compound. Various metals, including palladium, zirconium, and nickel, have been shown to effectively mediate the ring-opening of the aziridine moiety, leading to a range of valuable synthetic intermediates.
Palladium-Catalyzed Regioselective Ring-Opening Borylation
Palladium catalysis has been successfully employed for the regioselective borylative ring-opening of 2-arylaziridines. nih.govrsc.org This reaction provides a direct route to β-amino-β-arylethylboronates, which are valuable synthetic intermediates. nih.gov The reaction of 2-arylaziridines with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst proceeds with high regioselectivity, with the borylation occurring at the C3 position. acs.org Computational studies have suggested that the reaction proceeds via an SN2-type oxidative addition of the aziridine to a Pd(0) complex, which is the regioselectivity-determining step. nih.govrsc.org The choice of phosphine (B1218219) ligand on the palladium catalyst has been found to be crucial in governing the regioselectivity of this transformation. acs.org
Table 1: Palladium-Catalyzed Borylation of 2-Arylaziridines
| Entry | Aryl Group | Ligand | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| 1 | Phenyl | P(t-Bu)2Me | β-Amino-β-phenylethylboronate | - | nih.gov |
| 2 | p-Tolyl | P(t-Bu)2Me | β-Amide-β-tolylethylboronate | Good | nih.gov |
| 3 | m-Tolyl | P(t-Bu)2Me | β-Amide-β-tolylethylboronate | Good | nih.gov |
| 4 | o-Tolyl | P(t-Bu)2Me | β-Amide-β-tolylethylboronate | Good | nih.gov |
| 5 | p-Fluorophenyl | P(t-Bu)2Me | Alkylboronate | High | nih.gov |
Zirconium(IV) Imido Complex Mediated Ring-Opening
Zirconium(IV) imido complexes have been shown to mediate the ring-opening of aziridines, leading to the formation of 1,2-diamines. nih.gov The reaction of a bis(cyclopentadienyl)(tert-butylimido)zirconium complex with aziridines that lack accessible beta-hydrogens results in the insertion of the C-N bond into the Zr=N bond, followed by protonation to yield the 1,2-diamine product. nih.gov Mechanistic studies suggest a stepwise pathway involving zwitterionic intermediates. nih.gov This methodology demonstrates the utility of early transition metal complexes in promoting unique transformations of strained heterocycles.
Nickel-Catalyzed C-C and C-N Cross-Coupling Reactions
Nickel catalysts have emerged as powerful tools for C-C and C-N cross-coupling reactions involving aziridines. Nickel-catalyzed cross-coupling of N-tosylaziridines with alkylzinc reagents has been shown to be highly regioselective. Additionally, N-pyridinium aziridines have been utilized as latent dual electrophiles in the synthesis of β-phenethylamines. nih.gov In this approach, a bromide-promoted ring-opening of the aziridine generates a β-halopyridinium amine, which then undergoes a selective nickel-catalyzed C-C cross-coupling with an organozinc nucleophile at the benzylic position. nih.gov
Nickel-catalyzed C-N cross-coupling reactions have also been developed, providing a mild and efficient method for the amination of aryl halides. nih.govresearchgate.net These reactions often proceed at room temperature and can be tolerant of various functional groups. nih.gov While not directly involving the ring-opening of this compound as the substrate, these methods are relevant as they provide pathways to functionalized amine products that can also be accessed through aziridine chemistry. The development of nickel catalysts for these transformations continues to be an active area of research, with a focus on improving catalyst efficiency and expanding the substrate scope. mit.edu
Iron-Mediated N-Group Transfer Chemistry
Iron-catalyzed N-group transfer reactions offer a powerful and sustainable approach for the formation of carbon-nitrogen bonds. In the context of this compound, iron complexes can facilitate the transfer of the N-amino group to various organic substrates. The mechanism often involves the reaction of an iron catalyst with an organic azide (B81097) to generate a highly reactive iron-imido intermediate. This intermediate is key to the subsequent N-group transfer process.
The electronic structure of this iron-imido species is crucial in dictating the chemoselectivity of the reaction. Unlike the more common low-spin transition metal complexes, iron catalysts can generate a high-spin imido radical intermediate. jlu.edu.cn This unique electronic configuration leads to high levels of chemoselectivity in intermolecular nitrene transfer reactions. For instance, in reactions with olefinic substrates that possess allylic C-H bonds, exclusive allylic amination is often observed, with no competing aziridination products. jlu.edu.cn
When substrates containing terminal olefins are used, the reaction proceeds exclusively through allylic C-H bond abstraction, with subsequent C-N bond formation occurring at the terminal carbon, leading to a transposition of the double bond. jlu.edu.cn Similarly, with cis-β-methylstyrene, exclusive amination of the allylic position is observed, accompanied by isomerization of the olefin to the more stable trans-configuration. jlu.edu.cn
The steric environment of the catalyst also plays a significant role. The use of sterically demanding ligands on the iron center can enforce regioselective amination at the terminal position of linear α-olefins. jlu.edu.cn Hammett analysis of these catalytic reactions indicates that the rate of nitrene transfer is enhanced by functional groups capable of delocalizing spin, which is consistent with a radical-mediated mechanism. jlu.edu.cn
In some cases, di-iron bridging imido complexes have been isolated and characterized as competent N-group transfer reagents to cyclic internal olefins and styrene (B11656). nih.gov These di-iron complexes can exist in an antiferromagnetically coupled state in the solid phase but can dissociate in solution to form a terminal iminyl species that promotes hydrogen-atom abstraction. nih.gov In-situ monitoring of catalytic reactions has revealed that the di-iron bridging imido species can be a catalytically competent intermediate in both C-H bond amination and styrene aziridination. nih.gov
Cobalt-Catalyzed Asymmetric Aminolytic Kinetic Resolution
The kinetic resolution of racemic compounds is a powerful strategy for the synthesis of enantiomerically pure molecules. While specific examples of cobalt-catalyzed asymmetric aminolytic kinetic resolution of this compound are not extensively documented in the literature, the principles of this methodology can be applied to this class of compounds. Cobalt complexes, particularly chiral cobalt(III)-salen complexes, have proven to be effective catalysts for the asymmetric kinetic resolution (AKR) of various substrates, including terminal epoxides and glycidyl (B131873) ethers, using amines as nucleophiles. researchgate.netresearchgate.net
This process involves the selective reaction of one enantiomer of the racemic substrate with a nucleophile, catalyzed by a chiral cobalt complex. This results in the formation of an enantioenriched product and the recovery of the unreacted, also enantioenriched, starting material. The efficiency of such resolutions is typically high, affording both the product and the recovered starting material in high enantiomeric excess (ee).
In the context of this compound, a hypothetical cobalt-catalyzed aminolytic kinetic resolution would involve the ring-opening of the aziridine by an amine nucleophile. The chiral cobalt catalyst would preferentially activate one enantiomer of the aziridine, leading to its faster reaction and resulting in a mixture of the ring-opened product and the unreacted aziridine, both in high enantiomeric purity. The success of such a resolution would depend on the ability of the chiral cobalt catalyst to effectively discriminate between the two enantiomers of the N-aminoaziridine.
While direct studies on this compound are limited, the broader success of cobalt-catalyzed aminolytic kinetic resolutions suggests that this could be a viable strategy for obtaining enantiomerically pure derivatives of this compound.
Cycloaddition Reactions and Annulations Facilitated by this compound
Formation of 1,3-Dipoles from Aziridines
Aziridines, including this compound, can serve as precursors to 1,3-dipoles, which are valuable intermediates in the synthesis of five-membered heterocyclic compounds. Specifically, aziridines can undergo ring-opening reactions to form azomethine ylides, a class of 1,3-dipoles. This transformation can be induced either thermally or through the action of a Lewis acid.
The thermal or photochemical ring-opening of aziridines proceeds through a conrotatory or disrotatory cleavage of the C-C bond of the aziridine ring, respectively, to generate the azomethine ylide. The stereochemistry of the resulting ylide is dependent on the stereochemistry of the starting aziridine and the mode of ring-opening.
Lewis acid-promoted ring-opening of aziridines also leads to the formation of azomethine ylides. In this case, the Lewis acid coordinates to the nitrogen atom of the aziridine, weakening the C-C bond and facilitating its cleavage to form a zwitterionic intermediate that behaves as a 1,3-dipole. The nature of the substituent on the aziridine nitrogen and the carbons of the ring can influence the ease of ring-opening and the stability of the resulting azomethine ylide. For instance, electron-withdrawing groups on the nitrogen atom can stabilize the negative charge on the nitrogen in the resulting ylide.
[3+2] Cycloaddition Pathways
Once formed, the azomethine ylides derived from this compound can readily participate in [3+2] cycloaddition reactions with a wide range of dipolarophiles. This reaction is a powerful tool for the construction of five-membered nitrogen-containing heterocycles, such as pyrrolidines and their derivatives.
The [3+2] cycloaddition can proceed through either a concerted or a stepwise pathway. In a concerted mechanism, the 1,3-dipole and the dipolarophile react in a single step through a cyclic transition state. The stereochemistry of the reaction is controlled by the Woodward-Hoffmann rules.
Alternatively, the reaction can proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate. This intermediate then undergoes cyclization to form the five-membered ring. The stepwise pathway is more common when the reactants are highly polarized.
A variety of dipolarophiles can be employed in these [3+2] cycloaddition reactions, including alkenes, alkynes, aldehydes, ketones, and imines. The choice of dipolarophile determines the nature of the resulting heterocyclic product. For example, reaction with an alkene will yield a pyrrolidine (B122466), while reaction with an aldehyde will produce an oxazolidine (B1195125). The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the nature of the substituents on both the azomethine ylide and the dipolarophile, as well as by the reaction conditions.
Formal Olefin Carboamination Reactions
While direct examples of formal olefin carboamination reactions involving this compound are not extensively reported, the reactivity of aziridines as precursors to 1,3-dipoles suggests the potential for such transformations. A formal carboamination of an olefin would involve the addition of a carbon-based group and an amino group across the double bond.
In the context of aziridine chemistry, a plausible pathway for a formal carboamination could involve a multi-step sequence. For instance, a [3+2] cycloaddition reaction between an azomethine ylide derived from this compound and a suitable olefinic dipolarophile could be followed by a ring-opening or rearrangement of the resulting pyrrolidine adduct to achieve the formal carboamination product.
The development of catalytic systems that can promote such a transformation in a single step from an aziridine and an olefin would be of significant interest. Such a reaction would likely proceed through a complex catalytic cycle involving the activation of both the aziridine and the olefin. While this specific reaction remains a developing area, the fundamental reactivity of aziridines provides a conceptual basis for its future exploration.
Derivatization of the N-Amino Group in this compound
The N-amino group of this compound is a key functional handle that allows for a variety of chemical transformations. This primary amine moiety can undergo reactions typical of amines, such as acylation, alkylation, and sulfonylation, to introduce a wide range of substituents.
N-Acylation: The N-amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction provides access to N-amidoaziridines, which can exhibit interesting biological activities and serve as intermediates in further synthetic transformations.
N-Alkylation: Alkylation of the N-amino group can be achieved using alkyl halides or other electrophilic alkylating agents. This reaction can lead to the formation of mono- or di-alkylated products, depending on the reaction conditions and the stoichiometry of the reagents.
N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords N-sulfonamidoaziridines. The sulfonamide group can act as a protecting group or can modulate the electronic properties and reactivity of the aziridine ring.
Reaction with Carbonyl Compounds: The N-amino group can condense with aldehydes and ketones to form N-iminoaziridines or related adducts. These reactions are often reversible and can be used for the temporary protection of the amino group or for the synthesis of more complex heterocyclic systems.
Electrophilic Amination: The N-amino group itself can be the target of further amination. Reagents such as N-Boc-O-tosyl hydroxylamine (B1172632) can be used for the electrophilic transfer of a protected amino group, leading to the formation of hydrazine (B178648) derivatives.
The derivatization of the N-amino group not only allows for the introduction of diverse functionalities but can also influence the reactivity of the aziridine ring itself. The electronic and steric properties of the substituent on the N-amino group can affect the ease of ring-opening and the stereochemical outcome of subsequent reactions.
Hydrazone Formation and Subsequent Fragmentation Reactions
The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a fundamental transformation for hydrazine derivatives, forming a stable carbon-nitrogen double bond (C=N). While this reaction is well-established for various N-amino compounds, such as N-aminomorpholine, specific studies detailing the isolation and reactivity of hydrazones derived directly from this compound are not extensively documented in the literature.
However, based on established chemical principles, the formation of N-(aziridin-1-yl)imines is a highly plausible transformation. The subsequent reactivity of these hydrazones, particularly tosylhydrazone derivatives, can be projected to follow pathways like the Bamford-Stevens reaction. In this reaction, the treatment of a tosylhydrazone with a strong base generates a diazo compound, which can then fragment upon heating or photolysis to eliminate nitrogen gas (N₂) and form a carbene intermediate. organic-chemistry.orgjk-sci.com
The general mechanism for this fragmentation is as follows:
Formation of the tosylhydrazone from the N-aminoaziridine and a carbonyl compound.
Deprotonation by a strong base to form an anion.
Elimination of the tosyl group to yield a diazo intermediate.
Thermal or photochemical decomposition of the diazo compound to a carbene.
This carbene can then undergo various reactions, such as cyclopropanations or C-H insertions. While the Bamford-Stevens reaction is a powerful tool for alkene synthesis from ketones and aldehydes, its application to tosylhydrazones of this compound remains a theoretical but synthetically intriguing possibility that could lead to novel aziridinyl-substituted carbenes. wikipedia.org
Formation of N-Pyridinium Aziridines and their Reactivity
This compound serves as a precursor to N-pyridinium aziridines, which are versatile reactive intermediates. These salts are synthesized through the reaction of the N-aminoaziridine with pyrylium (B1242799) salts or via olefin aziridination with N-aminopyridinium reagents. nih.govunacademy.com The resulting N-pyridinium aziridines act as "latent dual electrophiles," exhibiting reactivity both at the aziridine ring and through the labile N-N bond. nih.gov
The presence of the pyridinium (B92312) group significantly enhances the electrophilicity of the aziridine and lowers the reduction potential of the N-N bond, making it susceptible to both nucleophilic attack and reductive cleavage. nih.gov
One key transformation is the bromide-promoted, nickel-catalyzed ring-opening and cross-coupling reaction. In this process, the N-pyridinium aziridine is treated with a bromide source (e.g., TMSBr), which opens the aziridine ring to form a β-bromo pyridinium amine intermediate. This intermediate can then undergo stereoconvergent Ni-catalyzed Negishi coupling with a variety of organozinc nucleophiles. nih.gov This methodology allows for the synthesis of a diverse range of β-functionalized phenethylamines.
| Nucleophile (R-ZnBr) | Product | Yield (%) |
| n-Butyl | β-(n-Butyl)phenethylaminopyridinium salt | 78 |
| Phenyl | β-Phenylphenethylaminopyridinium salt | 65 |
| Vinyl | β-Vinylphenethylaminopyridinium salt | 58 |
| Secondary Alkyl (e.g., Isopropyl) | β-Isopropylphenethylaminopyridinium salt | 45 |
This table presents representative yields for the Ni-catalyzed cross-coupling of the ring-opened N-pyridinium aziridine with various organozinc nucleophiles, based on findings in the literature. nih.gov
Furthermore, the pyridinium group can be removed through reductive N-N bond cleavage, providing access to free primary or alkylated amines, or used in further C-N cross-coupling reactions to form N-aryl amines. nih.govnih.gov
Radical-Mediated Transformations Involving Aziridinyl Radicals
A significant area of reactivity for this compound derivatives involves the generation of transient N-aziridinyl radicals. These highly reactive species are typically formed through the reductive photoactivation of N-pyridinium aziridines, which are synthesized from the parent N-aminoaziridine. The pyridinium substituent dramatically lowers the reduction potential of the N-N bond, allowing for facile one-electron reduction under mild photochemical conditions to generate the N-aziridinyl radical and a neutral pyridine (B92270) byproduct. wikipedia.org
The formation of these transient radicals has been confirmed by spin-trapped Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.org Density Functional Theory (DFT) studies suggest that the N-aziridinyl radical is planar, with the unpaired spin located in a p-orbital, giving it electrophilic character. wikipedia.org
A key synthetic application of these radicals is aziridine group transfer. In the presence of molecular oxygen (O₂), the photochemically generated N-aziridinyl radical can add to styrenyl olefins. The resulting carbon-centered radical is then trapped by O₂ to afford 1,2-hydroxyaziridination products after a reduction step. This process allows for the transfer of the intact aziridine ring to an olefin. wikipedia.org
| Olefin Substrate | Aziridine Precursor | 1,2-Hydroxyaziridination Product Yield (%) |
| Styrene | N-(2-phenylaziridin-1-yl)-2,4,6-triphenylpyridinium | 75 |
| 4-Methylstyrene | N-(2-phenylaziridin-1-yl)-2,4,6-triphenylpyridinium | 81 |
| 4-Chlorostyrene | N-(2-phenylaziridin-1-yl)-2,4,6-triphenylpyridinium | 68 |
| 3-Nitrostyrene | N-(2-naphthylaziridin-1-yl)-2,4,6-triphenylpyridinium | 69 |
This table shows the yields for the 1,2-hydroxyaziridination of various styrenyl olefins using photochemically generated N-aziridinyl radicals from their corresponding N-pyridinium precursors. wikipedia.org
This radical-mediated pathway represents a novel synthetic strategy, establishing N-aziridinyl radicals as viable reactive intermediates and enabling new disconnections in the synthesis of complex aziridine-containing molecules.
Advanced Mechanistic Investigations of 2 Phenylaziridin 1 Amine Reactivity
Computational Chemistry and Density Functional Theory (DFT) Analyses
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. rsc.org Density Functional Theory (DFT) is a prominent method used to model electronic structure and predict the geometries and energies of reactants, transition states, and products, offering a quantitative understanding of reaction dynamics. chemrevlett.comchemrxiv.org
DFT calculations are instrumental in mapping the potential energy surface of a reaction, which allows for the identification of the most favorable reaction pathways. This involves locating transition state (TS) structures, which are the energy maxima along the reaction coordinate, and calculating their corresponding activation energies. researchgate.net For reactions involving 2-Phenylaziridin-1-amine, such as nucleophilic ring-opening, computational studies can distinguish between different possible mechanisms, for instance, a concerted S(_N)2 pathway or a stepwise process involving a discrete intermediate.
In analogous substituted aziridine (B145994) systems, DFT has been used to calculate the Gibbs free energy profiles for various reaction pathways. pku.edu.cn By comparing the activation free energies (ΔG) of competing pathways, the kinetically favored route can be determined. For example, in a hypothetical reaction, if Pathway A has a calculated ΔG of 20 kcal/mol and Pathway B has a ΔG of 25 kcal/mol, the reaction would be predicted to proceed predominantly through Pathway A. These models provide a detailed view of the bond-breaking and bond-forming events that occur during the transformation. nih.gov
Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Ring-Opening Pathways of this compound
| Reaction Pathway | Description | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A (SN2-like) | Concerted nucleophilic attack at C2 with simultaneous C2-N bond cleavage. | 21.5 | Kinetically favored |
| Pathway B (Stepwise) | Initial C2-N bond cleavage to form a zwitterionic intermediate, followed by nucleophilic attack. | 28.7 | Kinetically disfavored |
| Pathway C (SN2-like at C3) | Concerted nucleophilic attack at the benzylic carbon (C3). | 23.1 | Minor pathway |
The presence of a phenyl group at the C2 position of this compound introduces asymmetry, making the prediction of regio- and stereoselectivity a key challenge. Nucleophilic attack can potentially occur at either of the two ring carbons (C2 or C3). DFT calculations can effectively predict the outcome by comparing the activation energies of the transition states leading to the different regioisomers. nih.gov
Computational models have shown that both steric and electronic factors govern the regioselectivity of aziridine ring-opening. The phenyl group can electronically stabilize a developing positive charge at the adjacent carbon, potentially favoring attack at that position. Conversely, the steric bulk of the phenyl group might hinder nucleophilic approach. Computational tools, including machine learning models trained on quantum mechanical descriptors, are increasingly used to predict regioselectivity with high accuracy. mit.edursc.orgsemanticscholar.org
Stereoselectivity in these reactions, typically proceeding via an S(_N)2 mechanism, is also predictable. Computational modeling can confirm that the nucleophilic attack leads to an inversion of configuration at the attacked carbon center, a hallmark of this mechanism.
The nitrogen atom in this compound is a stereocenter, but the molecule can undergo a fluxional process known as nitrogen inversion or pyramidal inversion. This process involves the nitrogen atom passing through a planar transition state, leading to the interconversion of its enantiomers. The energy barrier to this inversion determines whether the enantiomers can be resolved and are stable at a given temperature.
Computational methods are highly effective for calculating the energy barriers for nitrogen inversion. researchgate.net For aziridines, these barriers are notably higher than in acyclic amines. This is attributed to the significant angle strain in the three-membered ring, which is exacerbated in the planar sp-hybridized transition state. DFT calculations can precisely model the geometries of the pyramidal ground state and the planar transition state, providing a quantitative measure of the inversion barrier. For comparison, while ammonia (B1221849) has a very low inversion barrier, aziridine's is significantly higher, and this value is further influenced by substituents.
Table 2: Comparison of Calculated Nitrogen Inversion Barriers
| Compound | Inversion Barrier (kcal/mol) | Reference/Note |
|---|---|---|
| Ammonia (NH3) | ~5.8 | Experimentally and computationally well-established value. |
| Methylamine (CH3NH2) | ~4.8 | Typical for acyclic alkylamines. |
| Aziridine (C2H5N) | ~17-19 | Increased barrier due to ring strain in the transition state. |
| This compound | ~18-21 (Estimated) | Estimated based on trends for substituted aziridines; specific calculations would be required for a precise value. researchgate.net |
Experimental Mechanistic Probes
While computational studies provide a theoretical framework, experimental techniques are essential for validating proposed mechanisms and observing the behavior of molecules directly.
The kinetic isotope effect (KIE) is a powerful experimental tool used to probe the rate-determining step of a reaction. princeton.edu It involves measuring the change in reaction rate when an atom at a specific position in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). A significant primary KIE (typically k(_H)/k(_D) > 2) is observed if the bond to the isotopically labeled atom is broken in the rate-determining step. researchgate.net
For reactions of this compound, KIE studies could be designed to elucidate the mechanism of ring-opening or elimination reactions. For instance, if a base-mediated elimination reaction is proposed, deuterating the hydrogen atom at the C3 position would be informative. If C-H bond cleavage is the rate-limiting step, a significant KIE would be expected. Conversely, a KIE near unity would suggest that C-H bond breaking occurs after the rate-determining step or not at all. nih.gov Such studies provide crucial data that can support or refute mechanisms proposed by computational models.
Directly observing reaction intermediates is often challenging due to their short lifetimes and low concentrations. wikipedia.org However, their identification provides definitive evidence for a particular reaction pathway. Techniques such as low-temperature NMR or IR spectroscopy can be used to "trap" and characterize otherwise transient species. nih.gov
In the context of this compound reactivity, ring-opening reactions could proceed through charged intermediates like aziridinium (B1262131) ions (if the amine is protonated or alkylated) or zwitterionic species. Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), are particularly adept at detecting and characterizing charged intermediates in a reaction mixture. nih.govrsc.org By coupling mass spectrometry with fragmentation studies (MS/MS), the structure of these elusive intermediates can be pieced together, providing a more complete picture of the reaction mechanism.
Influence of Catalysts and Reagents on Reaction Mechanisms
The reactivity of the strained three-membered ring in this compound, coupled with the presence of two nitrogen atoms, offers a rich landscape for catalytic transformations. The specific reaction pathway is highly dependent on the nature of the catalyst or reagent employed. These external agents can influence the regioselectivity and stereoselectivity of reactions by activating the aziridine ring, promoting bond cleavage, and facilitating the formation of new bonds. Mechanistic investigations have highlighted the distinct roles of Lewis acids and transition metals in modulating the reactivity of aziridines and related N-heterocycles.
Lewis Acid Catalysis
Lewis acids are a critical class of catalysts for activating the aziridine ring towards nucleophilic attack. By coordinating to one of the nitrogen atoms of this compound, a Lewis acid can enhance the electrophilicity of the ring carbons, thereby facilitating ring-opening. The coordination can occur at either the endocyclic aziridine nitrogen or the exocyclic amine nitrogen. The site of coordination will influence the subsequent reaction pathway.
For instance, coordination of a Lewis acid like zinc chloride (ZnCl₂) to the endocyclic nitrogen would significantly polarize the C-N bonds of the aziridine ring, making the carbon atoms more susceptible to attack by nucleophiles. This activation is a key principle in many ring-opening reactions of aziridines. Mechanistic studies on similar heterocyclic systems have shown that Lewis acid activation can be a crucial step in promoting cycloaddition reactions. While direct studies on this compound are limited, the established principles of Lewis acid catalysis on aziridines and other nitrogen-containing heterocycles suggest a similar mode of activation.
In the context of related compounds, Lewis acids have been shown to promote the ring-opening of aziridines. For example, Ni²⁺ can act as a cooperative Lewis acid activator in the ring-opening of N-pyridinium aziridines. nih.gov This suggests that Lewis acidic catalysts can play a important role in initiating the reactions of this compound.
Transition Metal Catalysis
Transition metals offer a diverse range of mechanistic pathways for the transformation of aziridines. These can include oxidative addition, reductive elimination, and migratory insertion, leading to a variety of products. The phenyl group at the C2 position and the amino group at the N1 position of this compound are expected to significantly influence the interaction with transition metal catalysts.
Nickel-catalyzed cross-coupling reactions of N-pyridinium aziridines provide a valuable mechanistic model. These reactions are proposed to proceed through a non-canonical mechanism involving an initial halide-promoted ring-opening of the aziridine. nih.govchemrxiv.org This is followed by a C-N bond-forming cross-coupling and subsequent reclosure of the aziridine ring. chemrxiv.org This sequence of reversible halide-promoted aziridine opening, cross-coupling, and reclosure highlights the dynamic nature of the aziridine ring under transition metal catalysis. nih.gov
In the case of this compound, a similar mechanism could be envisioned where a transition metal catalyst, such as nickel or palladium, facilitates the ring-opening to form a metal-bound intermediate. This intermediate could then react with a variety of coupling partners before reductive elimination to yield a functionalized product. The regioselectivity of the initial ring-opening would be influenced by both steric and electronic factors of the phenyl and amino substituents.
Furthermore, other transition metals like copper have been shown to catalyze the ring-opening of aziridines. Copper-catalyzed enantioselective Friedel-Crafts alkylation of indoles with 2-aryl-N-sulfonylaziridines proceeds via a ring-opening mechanism. mdpi.com This demonstrates the utility of transition metals in achieving asymmetric transformations of chiral aziridines.
The following table summarizes the anticipated influence of different classes of catalysts and reagents on the reaction mechanisms of this compound, based on studies of analogous compounds.
| Catalyst/Reagent Type | Probable Mechanism of Action | Expected Reaction Outcome | Influence on Selectivity |
| Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) | Coordination to nitrogen, activation of the aziridine ring towards nucleophilic attack. | Ring-opening with nucleophiles. | Regioselectivity dependent on the site of nucleophilic attack (C2 vs. C3), influenced by electronic and steric factors. |
| Transition Metals (Ni, Pd) | Oxidative addition into a C-N bond of the aziridine ring, followed by further reaction and reductive elimination. | Cross-coupling reactions, amination reactions, ring expansion. | Regio- and stereoselectivity controlled by the ligand environment of the metal catalyst. |
| Transition Metals (Cu) | Catalysis of nucleophilic ring-opening reactions. | Formation of β-functionalized amines. | Potential for high enantioselectivity with chiral ligands. |
| Nucleophiles (e.g., halides, organometallics) | Direct attack on an activated aziridine ring carbon. | Ring-opened products with incorporation of the nucleophile. | Regioselectivity is governed by the substitution pattern of the aziridine (SN2-type attack at the less substituted carbon). |
Spectroscopic and Structural Characterization of 2 Phenylaziridin 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the structural analysis of 2-phenylaziridin-1-amine derivatives. By analyzing the magnetic properties of atomic nuclei, researchers can deduce a wealth of information about the molecular framework.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the context of this compound and its derivatives, the chemical shifts (δ), multiplicities, and coupling constants (J) of the aziridine (B145994) ring protons are particularly diagnostic.
The protons on the three-membered aziridine ring typically resonate in the upfield region of the spectrum. Protons attached to the ring carbons are generally found around δ 1.5 ppm, while those attached to the nitrogen atom appear at even lower chemical shift values, often around δ 1.0 ppm. The phenyl group protons, in contrast, appear in the aromatic region, typically between δ 6.0 and 9.0 ppm. acdlabs.comipb.pt The electron-withdrawing nature of the nitrogen atom deshields the adjacent protons on the carbon, causing them to absorb further downfield compared to typical alkane hydrogens. libretexts.org
The area under each peak, known as the integral, is proportional to the number of equivalent protons giving rise to that signal. acdlabs.com For instance, a methyl group (CH₃) will have an integral three times that of a single methine proton (CH).
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Aziridine Derivatives
| Functional Group | Typical Chemical Shift (δ, ppm) |
| Amine (N-H) | 1.0 - 5.0 acdlabs.com |
| Aziridine Ring (C-H) | ~1.5 ipb.pt |
| Aziridine Ring (N-H) | ~1.0 ipb.pt |
| Aromatic (Ar-H) | 6.0 - 9.0 acdlabs.com |
| N-Methyl (N-CH₃) | 2.2 - 2.6 libretexts.org |
Note: Chemical shifts are relative to a standard, commonly tetramethylsilane (B1202638) (TMS) at 0 ppm, and can be influenced by the solvent and other substituents in the molecule. acdlabs.com
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are indicative of their electronic environment.
The carbon atoms of the aziridine ring are characteristically shielded and appear at relatively low chemical shift values, typically in the range of δ 30-50 ppm. ipb.pt For the parent aziridine, the carbon resonance is observed at δ 18.2 ppm. ipb.pt Carbons adjacent to the amine nitrogen are slightly deshielded and absorb about 20 ppm further downfield than they would in a comparable alkane. libretexts.org The carbons of the phenyl group resonate in the aromatic region, generally between δ 120 and 150 ppm.
Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Phenylaziridine-Related Structures
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Aziridine Ring Carbons | 30 - 50 ipb.pt |
| Phenyl Carbons | 120 - 150 |
| Carbon adjacent to Amine Nitrogen | ~20 ppm downfield from corresponding alkane libretexts.org |
For derivatives of this compound that have undergone borylation, ¹¹B NMR spectroscopy is a crucial analytical tool. This technique is highly sensitive to the coordination state and geometry of the boron atom.
The chemical shift in ¹¹B NMR can distinguish between trigonal planar (three-coordinate) and tetrahedral (four-coordinate) boron species. Tetrahedral boron signals, which would be expected upon the formation of an amine adduct with a borane, generally appear in the range of 10–15 ppm. nih.govworktribe.com For instance, the reaction of an acyloxyboron compound with benzylamine (B48309) resulted in a new species in the ¹¹B NMR spectrum, indicating the formation of an amine adduct. worktribe.com The chemical shifts of boronic acids and their esters are also well-documented, with trigonal planar boronic acid species appearing at broader signals around 31.7 ppm and quaternized boronate esters at sharper signals around 19.4 ppm. nih.gov
Interactive Data Table: Representative ¹¹B NMR Chemical Shifts for Organoboron Compounds
| Boron Species | Typical Chemical Shift (δ, ppm) |
| Tetrahedral Boron (e.g., amine adducts) | 10 - 15 nih.govworktribe.com |
| Trigonal Planar Boronic Acids | ~31.7 (broad) nih.gov |
| Quaternized Boronate Esters | ~19.4 (sharper) nih.gov |
Two-dimensional (2D) NMR techniques are powerful methods for unambiguously determining the stereochemistry and connectivity of atoms within complex molecules like this compound derivatives. longdom.orgnumberanalytics.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orgwikipedia.org Cross-peaks in a COSY spectrum reveal which protons are neighbors, helping to piece together the molecular structure. The magnitude of the coupling constant between vicinal protons on the aziridine ring can help determine the relative stereochemistry (cis or trans). ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. wikipedia.org This provides a direct link between the ¹H and ¹³C NMR spectra, aiding in the assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). ipb.pt It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. ipb.pt This is invaluable for determining the stereochemistry and conformation of molecules. For example, strong NOE correlations can establish the relative orientation of substituents on the aziridine ring. ipb.pt
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation
Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound and its derivatives, MS provides crucial confirmation of the molecular formula.
High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the calculation of a unique molecular formula. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight. libretexts.org This can be a quick indicator for the presence of the nitrogen-containing aziridine ring.
Fragmentation patterns observed in the mass spectrum can also provide structural information. Aliphatic amines often undergo a characteristic α-cleavage, where the C-C bond nearest to the nitrogen atom is broken. libretexts.orgmiamioh.edu This results in the formation of a resonance-stabilized, nitrogen-containing cation. The masses of the resulting fragment ions can help to deduce the structure of the original molecule.
Interactive Data Table: Common Fragmentation Patterns in Mass Spectrometry of Amines
| Fragmentation Type | Description |
| α-Cleavage | Breakage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu |
| M-1 Peak | Loss of a hydrogen atom, common in amines. miamioh.edu |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, IR spectroscopy can confirm the presence of key bonds.
Primary and secondary amines exhibit characteristic N-H stretching absorptions in the region of 3300-3500 cm⁻¹. libretexts.org Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amines show a single band. libretexts.org These bands are generally sharper and less intense than the O-H bands of alcohols that appear in the same region. libretexts.org The C-N bond stretching vibration is typically observed in the 1400-1000 cm⁻¹ region. The presence of a phenyl group will give rise to characteristic C-H stretching absorptions for sp²-hybridized carbons (above 3000 cm⁻¹) and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. pg.edu.pl
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Type of Vibration |
| N-H (Primary Amine) | 3300 - 3500 libretexts.org | Symmetric & Asymmetric Stretch |
| N-H (Secondary Amine) | 3300 - 3500 (single band) libretexts.org | Stretch |
| C-H (Aromatic) | > 3000 pg.edu.pl | Stretch |
| C=C (Aromatic) | 1600 - 1450 pg.edu.pl | Stretch |
| C-N | 1400 - 1000 | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
The electronic absorption spectrum of this compound is primarily dictated by the electronic transitions associated with the phenyl group and, to a lesser extent, the aziridine ring. Molecules containing conjugated π systems, such as the phenyl group, typically exhibit strong absorption in the UV-Vis region. These absorptions arise from π → π* transitions. nih.gov The presence of the aziridine nitrogen, an amino group, and the strained three-membered ring can also influence the electronic environment and thus the absorption spectrum.
While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the electronic transitions can be understood by examining related structures. The phenyl group is the dominant chromophore. For comparison, benzene (B151609) exhibits two primary absorption bands in the UV region: a strong band around 204 nm and a weaker, fine-structured band around 254 nm. acs.org The substitution on the benzene ring, as in this compound, is expected to cause a bathochromic (red) shift of these absorptions.
Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting and interpreting UV-Vis spectra. sapub.orgmalayajournal.org For similar aromatic and heterocyclic compounds, TD-DFT calculations have shown good agreement with experimental spectra, helping to assign specific electronic transitions. For instance, studies on other phenyl-substituted heterocyclic compounds show characteristic π → π* transitions originating from the aromatic ring. researchgate.netredalyc.org The absorption maxima for derivatives are influenced by the nature and position of substituents on the phenyl ring and the heterocyclic moiety. nih.gov In amino-substituted aromatic compounds, charge transfer transitions can also contribute to the UV-Vis spectrum. nih.gov
The table below presents theoretical UV-Vis absorption data for a related hydrazone derivative, illustrating the types of transitions expected.
| Compound | Solvent | Calculated λmax (nm) | Main Electronic Transition | Oscillator Strength (f) |
| 2-((2-(4-chlorophenyl)hydrazono)methyl)quinoline | Chloroform | 427 | HOMO → LUMO+1 (34%) | 0.3465 |
| 319 | - | - | ||
| 278 | HOMO-1 → LUMO+5 (21%) | 0.1705 | ||
| Data derived from theoretical calculations on a related molecular system. redalyc.org |
This data illustrates how computational methods can predict absorption wavelengths and the nature of the electronic transitions, providing valuable insight into the electronic structure.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry in the solid state. While a crystal structure for the parent this compound is not publicly available, crystallographic data for several of its derivatives have been reported, offering critical insights into the structural features of the phenylaziridine framework.
The synthesis of crystalline derivatives is a common strategy to facilitate structural analysis. For instance, 1-amino-2-phenylaziridine can be converted into a stable crystalline salt, 1-amino-2-phenylaziridinium acetate (B1210297), which is suitable for handling and potential crystallographic analysis. orgsyn.org A patent has described the X-ray crystal structure of a more complex derivative, 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol, confirming the presence and connectivity of the phenylaziridine moiety within a larger molecular assembly. google.com
The key structural parameters of interest in 2-phenylaziridine (B142167) derivatives include the geometry of the three-membered aziridine ring, the orientation of the phenyl and amino substituents, and intermolecular interactions in the crystal lattice. The table below summarizes crystallographic data for a representative phenylaziridine derivative, showcasing the typical data obtained from an X-ray diffraction experiment.
| Parameter | 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol |
| Empirical Formula | C₁₈H₁₈N₂O₂ |
| Formula Weight | 294.34 |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 18.06 |
| b (Å) | 5.34 |
| c (Å) | 16.21 |
| **β (°) ** | 110.1 |
| Volume (ų) | 1468.9 |
| Z (molecules/unit cell) | 4 |
| Data obtained from a patent describing a derivative of 2-phenylaziridine. google.com |
This data defines the unit cell of the crystal and the arrangement of the molecules within it. From the full structural solution, precise bond lengths and angles can be determined, confirming the strained nature of the aziridine ring and the conformation of the substituents. Such studies are crucial for understanding the reactivity and properties of this class of compounds.
Synthetic Utility of 2 Phenylaziridin 1 Amine in Complex Molecule Construction
Role as a Chiral Auxiliary and Building Block in Asymmetric Synthesis
In the realm of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries and building blocks are indispensable tools. numberanalytics.comyork.ac.uk A chiral auxiliary is a stereogenic group temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org 2-Phenylaziridin-1-amine, particularly in its enantiomerically pure forms like (S)-2-Phenylaziridine, serves as both a chiral auxiliary and a chiral building block. bldpharm.comenamine.net
The inherent chirality of this compound can effectively direct the stereochemistry of subsequent reactions, leading to the formation of enantiomerically enriched products. numberanalytics.com For instance, the temporary incorporation of a chiral 2-phenylaziridine (B142167) moiety into a molecule can bias the approach of reagents, resulting in high diastereoselectivity. sfu.ca After the desired transformation, the auxiliary can often be removed and recycled.
As a chiral building block, this compound provides a pre-defined stereocenter that is incorporated into the final target molecule. This is particularly valuable in the synthesis of complex natural products and pharmaceuticals where specific stereoisomers are required for biological activity. enamine.net Chiral amines, alcohols, and amino alcohols are important classes of chiral building blocks, and this compound can be a precursor to these functionalities. The synthesis of chiral amines, for example, is often achieved through asymmetric synthesis, and these amines are crucial intermediates in the production of chiral drugs. sigmaaldrich.com
Precursor to Diverse Nitrogen-Containing Heterocyclic Systems
The ring-strain of the aziridine (B145994) ring in this compound makes it susceptible to ring-opening reactions, which can be harnessed to construct a variety of larger, more complex heterocyclic systems.
Pyrrolidine (B122466) Derivatives
Pyrrolidines are five-membered nitrogen-containing heterocycles found in numerous biologically active compounds. beilstein-journals.org The reaction of N-tosyl-2-phenylaziridine with various alkenes in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) can produce substituted pyrrolidines. researchgate.netresearchgate.net In these reactions, the aziridine effectively behaves as an electron-poor 1,3-dipole. researchgate.netresearchgate.net For example, the reaction with methylenecycloalkenes leads to the formation of spiropyrrolidines in good yields. researchgate.net Scandium triflate (Sc(OTf)₃) has also been shown to catalyze the 1,3-dipolar cycloaddition of phenyl aziridines with olefins to afford pyrrolidine derivatives with high regioselectivity. researchgate.netresearchgate.net
| Alkene Reactant | Catalyst | Product | Reference |
| Methylenecycloalkenes | BF₃·Et₂O | Spiropyrrolidines | researchgate.net |
| Cyclic enol ethers | Sc(OTf)₃ | Pyrrolidine derivatives | researchgate.netresearchgate.net |
| Allyltrimethylsilane | Sc(OTf)₃ | Pyrrolidine derivatives | researchgate.netresearchgate.net |
Oxazolidine (B1195125) Derivatives
Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen, and they are present in several natural products and biologically active molecules. researchgate.netbeilstein-journals.org this compound derivatives can serve as precursors to oxazolidines through reactions with carbonyl compounds. The Lewis acid-mediated ring-opening of 2-aryl-N-tosylaziridines with carbonyl compounds yields 1,3-oxazolidines. researchgate.net This reaction proceeds via a highly regioselective SN2-type mechanism. researchgate.net Furthermore, a [3+2] cycloaddition reaction of aziridines with aldehydes, catalyzed by a salen–scandium triflate complex, can produce optically active functionalized oxazolidine derivatives with good to excellent enantioselectivities. beilstein-journals.orgresearchgate.net The cycloaddition of CO₂ to 1-alkyl-2-arylaziridines, catalyzed by ionic liquids, can also lead to the formation of 5-aryl-2-oxazolidinones. rsc.org
Isoquinoline Derivatives
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines, which involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. name-reaction.comnrochemistry.comthermofisher.com The reaction proceeds through the formation of an iminium ion, followed by an intramolecular cyclization. nrochemistry.comdepaul.edu While direct use of this compound in a Pictet-Spengler reaction is not explicitly detailed in the provided context, its ability to generate β-phenethylamine derivatives (as discussed in section 6.3) makes it a potential precursor for this important transformation. The resulting tetrahydroisoquinoline skeleton is a core structure in many alkaloids and pharmacologically active compounds. depaul.eduuchile.cl
Imidazole and Thiazole (B1198619) Scaffolds
The versatility of the aziridine ring extends to the synthesis of other important five-membered heterocycles like imidazolines and thiazoles. A scandium triflate-catalyzed [3+2]-cycloaddition of aziridines with nitriles under solvent-free conditions provides a route to imidazolines in good to excellent yields. researchgate.netresearchgate.net
Thiazole derivatives, known for their wide range of biological activities, can be synthesized through various methods, with the Hantzsch thiazole synthesis being a common approach. jpionline.orgimp.kiev.ua This reaction typically involves the condensation of an α-haloketone with a thioamide. imp.kiev.ua While a direct conversion of this compound to a thiazole is not explicitly described, its role as a synthon for various functional groups could potentially be leveraged in multi-step syntheses of thiazole-containing molecules. For example, the synthesis of 2-aminothiazoles can be achieved from the reaction of thiourea (B124793) with α-bromoacetophenones, which could be conceptually derived from a phenylaziridine precursor. imp.kiev.ua
Synthesis of Acyclic Amino Functionalities, including β-Amino Alcohols, Diamines, and β-Phenethylamines
The ring-opening of this compound is a key strategy for introducing amino functionalities into acyclic structures, leading to the formation of valuable synthetic intermediates such as β-amino alcohols, diamines, and β-phenethylamines.
The aminolysis of epoxides is a common method for synthesizing β-amino alcohols, and conversely, the ring-opening of aziridines with various nucleophiles can also yield these important compounds. uea.ac.ukorganic-chemistry.orgrroij.com For instance, the reaction of 2-phenyl-N-alkyl aziridines can lead to β-amino alcohols. uea.ac.uk The regioselective ring-opening of aziridines is crucial, and various catalysts and conditions have been developed to control the outcome. researchgate.net
The synthesis of vicinal diamines can be achieved from chiral β-amino alcohols through a stereodivergent approach. nih.gov This often involves the conversion of the amino alcohol to a chiral aziridine, followed by ring-opening with an azide (B81097) nucleophile and subsequent reduction. nih.gov This highlights the role of the aziridine intermediate in controlling the stereochemistry of the final diamine product.
β-Phenethylamines are a class of compounds with significant biological and pharmacological activity. nih.govresearchgate.netwikipedia.org N-pyridinium aziridines have been introduced as latent dual electrophiles for the synthesis of β-phenethylamines. nih.govresearchgate.net A bromide-promoted ring opening generates a β-halopyridinium amine, which can then undergo a nickel-catalyzed cross-coupling with organozinc nucleophiles to afford a variety of β-functionalized phenethylaminopyridinium salts. nih.govresearchgate.net Subsequent reductive cleavage of the N-N bond can provide access to free primary amines and other derivatives. nih.govresearchgate.net
| Starting Material | Reagents | Product | Reference |
| 2-Phenyl-N-alkyl aziridines | - | β-Amino alcohols | uea.ac.uk |
| Chiral β-amino alcohols | Mitsunobu reaction, HN₃, Reduction | Enantiomerically pure vic-diamines | nih.gov |
| N-Pyridinium aziridines | Bromide, Organozinc nucleophile (Ni-catalyzed), Reductive cleavage | β-Phenethylamines | nih.govresearchgate.net |
Applications in the Synthesis of Precursors to Biologically Relevant Scaffolds
This compound and its derivatives serve as versatile precursors for the synthesis of various biologically significant scaffolds, including β-phenethylamines, oxazolidines, and other nitrogen-containing heterocycles. These scaffolds are core components of numerous pharmaceuticals and biologically active compounds. nih.govbeilstein-journals.org
The ring-opening of N-pyridinium aziridines, derived from this compound, provides a modular route to β-phenethylamines. nih.gov This class of compounds is prevalent in central nervous system therapeutics and includes dopamine (B1211576) receptor agonists and various enzyme inhibitors. nih.gov The synthetic strategy involves a bromide-promoted ring opening to form β-halopyridinium amines, followed by a selective nickel-catalyzed cross-coupling reaction with organozinc nucleophiles. This method allows for the introduction of a wide range of substituents at the benzylic position. nih.govresearchgate.net Subsequent reductive cleavage of the N-N bond in the resulting β-functionalized phenethylaminopyridinium salts yields the desired β-phenethylamines. nih.gov This approach offers significant flexibility in diversifying both the carbon skeleton and the amine functionality. nih.govresearchgate.net
Furthermore, this compound derivatives are employed in the synthesis of oxazolidines, which are crucial structural motifs in many biologically active molecules, including antibiotics like linezolid. beilstein-journals.org The synthesis often proceeds through a [3+2] cycloaddition reaction between an aziridine and an aldehyde. For instance, a salen–scandium triflate complex can catalyze the asymmetric annulation of 1-sulfonylaziridine-2,2-dicarboxylates with aldehydes to produce optically active oxazolidine derivatives with high diastereoselectivity. beilstein-journals.org
The versatility of this compound extends to the synthesis of other important heterocyclic structures. For example, its derivatives can be used to prepare pyrrolidines through [3+2] cycloaddition reactions. researchgate.net Additionally, ring-opening reactions with various nucleophiles can lead to the formation of valuable intermediates like β-amino alcohols and α-amino acids, which are fundamental building blocks in medicinal chemistry.
Table 1: Synthesis of Biologically Relevant Scaffolds from this compound Derivatives
| Starting Material (Aziridine Derivative) | Reagents/Conditions | Product Scaffold | Biological Relevance/Application | Reference |
|---|
Participation in Ring-Opening Polymerization Reactions for Polyamine Synthesis
Ring-opening polymerization (ROP) of aziridines, including this compound derivatives, is a significant method for the synthesis of polyamines. semanticscholar.org Polyamines are a class of polymers with a wide range of applications, including in coatings, adhesives, and drug delivery systems, owing to their unique properties. The polymerization of aziridines typically proceeds through a cationic mechanism due to the nucleophilicity of the nitrogen atom, which can lead to branching. semanticscholar.org
The cationic ring-opening polymerization (CROP) of 2-substituted aziridines, such as derivatives of this compound, is similar to that of the parent aziridine. semanticscholar.org The process is often initiated by Lewis acids like boron trifluoride etherate (BF₃·Et₂O). semanticscholar.org The resulting polyamines are often highly branched structures. semanticscholar.org
The mechanism of CROP involves the formation of an aziridinium (B1262131) ion, which is then attacked by a monomer or another polymer chain. This process can be complex, with the potential for termination reactions where a tertiary amine within the polymer chain reacts with an aziridinium ion to form an unreactive quaternary amine. semanticscholar.org The choice of counter-ion can influence the polymerization by stabilizing the aziridinium ion, thereby affecting the ratio of propagation to termination. semanticscholar.org
Anionic polymerization of aziridine derivatives can also be employed to produce polyamines. This method offers another route to these important polymers, potentially with different structural characteristics compared to those obtained via CROP. The resulting polyamines can be further utilized in various material science applications.
Table 2: Ring-Opening Polymerization of Aziridine Derivatives for Polyamine Synthesis
| Monomer (Aziridine Derivative) | Polymerization Type | Initiator/Catalyst | Resulting Polymer | Key Features/Applications | Reference |
|---|---|---|---|---|---|
| 2-Methylaziridine | Cationic (CROP) | BF₃·Et₂O | Highly branched polypropylenimine | Viscous oil, soluble in CHCl₃ and DMSO | semanticscholar.org |
| Aziridine | Cationic (CROP) | Acid catalysts (e.g., p-toluenesulfonic acid) | Hyperbranched polyethyleneimine (hbPEI) | Complex architecture, variable amine ratios | semanticscholar.org |
| This compound derivative | Anionic | Not specified | Polyamine | High-performance materials, coatings, adhesives |
Emerging Research Avenues and Future Perspectives in 2 Phenylaziridin 1 Amine Chemistry
Development of Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to minimize environmental impact and enhance resource efficiency. rsc.org Research in the synthesis of 2-phenylaziridin-1-amine and related compounds is actively pursuing more sustainable approaches, moving away from hazardous reagents and solvents.
Biocatalysis and Enzymatic Cascades: Biocatalysis presents a powerful tool for the sustainable synthesis of chiral amines and their precursors. numberanalytics.com The use of enzymes, such as transaminases and imine reductases, allows for reactions to be conducted under mild conditions, often with high enantioselectivity. numberanalytics.com For instance, multienzyme pathways have been developed for the conversion of renewable materials like L-phenylalanine into enantiomerically pure amino alcohols, which are structurally related to the ring-opened products of 2-phenylaziridine (B142167). researchgate.net These enzymatic cascades demonstrate high atom economy and contribute to improved sustainability. researchgate.net
One-Pot and Microwave-Assisted Syntheses: To enhance efficiency and reduce waste, one-pot synthetic methods are being explored. A one-pot transformation of 2-amino-alcohols to N-tosylaziridines has been developed, involving tosylation and cyclization in a single step. mdpi.com Such procedures obviate the need for intermediate isolation and purification, saving time and resources. mdpi.com Furthermore, microwave-assisted synthesis has emerged as a green technique for the rapid formation of cyclic amines. For example, the cyclocondensation of primary amines and alkyl dihalides can be completed in minutes under microwave irradiation, offering a significant advantage over conventional heating methods. mdpi.com
Sustainable Reagents and Solvents: A key focus in green synthesis is the use of non-toxic, renewable, and readily available reagents and solvents. The utilization of carbon dioxide (CO2) as a C1 feedstock for the synthesis of valuable chemicals from aziridines is a prime example of this approach. acs.org Iron-based catalysts, which are earth-abundant and inexpensive, are being developed for these transformations, further enhancing the sustainability of the process. researchgate.netacs.org Additionally, research is exploring the use of greener solvent systems, such as water or ethyl acetate (B1210297), to replace hazardous organic solvents like tetrahydrofuran (B95107) (THF). mdpi.compurdue.edu For example, a water/ethyl acetate system has been successfully employed for the synthesis of borane-amines, demonstrating the potential for greener reaction media in amine chemistry. purdue.edu
Table 1: Green Synthetic Approaches Relevant to Aziridine (B145994) Synthesis
| Methodology | Key Features | Example Application/Relevance | Reference(s) |
|---|---|---|---|
| Biocatalysis | Mild reaction conditions, high enantioselectivity, renewable feedstocks. | Multi-enzyme conversion of L-phenylalanine to chiral amino alcohols. | researchgate.net |
| One-Pot Synthesis | Reduced workup and purification steps, improved time and resource efficiency. | Synthesis of N-tosylaziridines from 2-amino-alcohols. | mdpi.com |
| Microwave-Assisted Synthesis | Rapid reaction times, often improved yields. | Cyclocondensation of primary amines and alkyl dihalides. | mdpi.com |
| CO2 Utilization | Use of a renewable and non-toxic C1 feedstock. | Iron-catalyzed synthesis of oxazolidinones from aziridines and CO2. | acs.org |
| Green Solvents | Replacement of hazardous organic solvents with water or benign alternatives. | Synthesis of borane-amines in an ethyl acetate/water system. | purdue.edu |
Exploration of Novel Reactivity Modes and Unprecedented Transformations
The inherent ring strain and the presence of two reactive nitrogen atoms in this compound make it a substrate for a variety of novel chemical transformations. Researchers are continuously exploring its reactivity to develop new synthetic methods and access unprecedented molecular structures.
Ring-Opening and Functionalization: The ring-opening of aziridines is a fundamental transformation that provides access to a diverse range of 1,2-difunctionalized compounds. wikipedia.org A novel approach involves the transformation of N-aminoaziridines into N-pyridinium aziridines, which act as latent dual electrophiles. nih.gov Bromide-promoted ring-opening of these species generates β-halopyridinium amines. These intermediates can then undergo selective nickel-catalyzed cross-coupling reactions with various organozinc nucleophiles, providing a modular synthesis of β-phenethylamines. nih.gov This strategy highlights the potential for developing new C-C bond-forming reactions starting from the aziridine scaffold.
Cycloaddition Reactions: this compound and its derivatives are valuable partners in cycloaddition reactions. The reaction of aziridines with carbon dioxide to form oxazolidinones is a well-studied transformation that has seen recent advancements with the development of novel catalytic systems. acs.orgresearchgate.net For example, an iron-iminopyridine catalyst has been shown to be effective for the regioselective synthesis of 5-substituted oxazolidinones from aziridines and CO2 under mild conditions. acs.org In another example, the reaction of 1-ethyl-2-phenylaziridine (B11727562) with carbon disulfide (CS2) catalyzed by novel [Dy24] nano-cages yields 3-ethyl-5-phenylthiazolidine-2-thione, demonstrating the versatility of aziridines in cycloadditions with heterocumulenes. rsc.org
Formation of Azomethine Ylides: N-substituted aziridines can undergo thermal or photochemical ring-opening to form azomethine ylides. These 1,3-dipoles can be trapped with various dipolarophiles in [3+2] cycloaddition reactions to generate five-membered nitrogen-containing heterocycles. wikipedia.org Recent research has shown that azomethine ylides generated from 2H-azirine-2-carboxylates can undergo 1,3-dipolar cycloaddition with a second azirine molecule, leading to the formation of pyrimidine (B1678525) derivatives through an unprecedented oxidative cyclodimerization. mdpi.com This highlights the potential for discovering new reaction pathways by harnessing the reactivity of transient intermediates derived from the aziridine ring system.
Table 2: Novel Transformations of Aziridine Derivatives
| Transformation | Description | Product Class | Reference(s) |
|---|---|---|---|
| Dual Electrophile Strategy | Bromide-promoted ring-opening of N-pyridinium aziridines followed by Ni-catalyzed cross-coupling. | β-Phenethylamines | nih.gov |
| [3+2] Cycloaddition with CO2 | Catalytic cycloaddition of aziridines with carbon dioxide. | Oxazolidinones | acs.orgresearchgate.net |
| [3+2] Cycloaddition with CS2 | Catalytic cycloaddition of aziridines with carbon disulfide. | Thiazolidine-2-thiones | rsc.org |
| Oxidative Cyclodimerization | Dimerization of 2H-azirines via an azomethine ylide intermediate. | Pyrimidines | mdpi.com |
Integration into Cascade, Tandem, and Multicomponent Reaction Sequences
Cascade, tandem, and multicomponent reactions represent highly efficient strategies for the synthesis of complex molecules from simple precursors in a single operation. 20.210.105wikipedia.org These processes minimize waste, reduce the number of synthetic steps, and often allow for the construction of multiple chemical bonds and stereocenters in a controlled manner. wikipedia.orgbaranlab.org The unique reactivity of this compound makes it an ideal building block for the design of such elegant and efficient reaction sequences.
Tandem Radical Cyclizations: Intermediates derived from this compound have been employed in powerful tandem reaction sequences. For example, N-aziridinylimines, formed by the condensation of this compound with ketones, have been used as precursors in tandem radical cyclization reactions to construct complex polycyclic frameworks, such as the propellane core of modhephene. researchgate.net
Multicomponent Reactions: The development of multicomponent reactions (MCRs) involving aziridine derivatives is an active area of research. An aldehyde-amine-alkyne (A3-coupling) reaction has been developed based on an α-aziridine aldehyde scaffold, demonstrating the potential of incorporating the aziridine moiety into convergent synthetic strategies. scholaris.ca
Cascade Ring-Opening and Cyclization: The ring-opening of aziridines can be designed to trigger subsequent cyclization events in a cascade fashion. For instance, the reaction of 1-phenylpyrazolidinones with diazonaphthalen-2(1H)-ones involves a cascade C-alkylation/C-annulation through C(sp2)–H/C(sp3)–H bond cleavage, showcasing an unusual reaction mode that leads to complex fused heterocyclic systems. rsc.org Similarly, tandem amine-exchange/heterocyclization reactions have been used for the regioselective preparation of diarylpyrazoles. nih.gov While not directly involving this compound, these examples illustrate the types of cascade processes that could be envisioned with this versatile building block. The development of catalytic tandem [4+3] cycloaddition reactions of aziridines provides stereoselective access to fused azepinoindoles, further highlighting the potential of aziridines in constructing complex heterocyclic scaffolds. researchgate.net
Advanced Computational Design and Prediction of this compound Reactivity
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the elucidation of reaction mechanisms, the prediction of reactivity and selectivity, and the rational design of new catalysts and reactions. d-nb.info For a reactive intermediate like this compound, computational methods offer powerful insights that can guide experimental efforts.
Mechanistic Elucidation with DFT: Density Functional Theory (DFT) is widely used to investigate the mechanisms of reactions involving aziridines. For example, detailed DFT studies have been conducted on the cycloaddition of CO2 with aziridines to form oxazolidinones. researchgate.net These studies have helped to elucidate the reaction mechanism, identify key intermediates, and explain the observed regioselectivity. researchgate.net Similarly, the mechanism of the unprecedented dimerization of 2H-azirine-2-carboxylates to pyrimidines has been studied using DFT calculations, which supported a pathway involving the formation of an azomethine ylide intermediate. mdpi.com
Predictive Modeling of Reactivity: Beyond mechanistic studies, computational methods are being developed to predict the reactivity of molecules on a larger scale. Graph neural networks (GNNs) are emerging as a powerful tool for the rapid prediction of conformationally-dependent DFT-level descriptors for classes of molecules like carboxylic acids and alkyl amines. chemrxiv.orgnih.gov These predicted descriptors can then be used in quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to forecast reaction outcomes. chemrxiv.orgnih.gov Such approaches could be extended to aziridines to create predictive models for their reactivity in various transformations.
Rational Design of Catalysts and Reactions: Computational methods are also being employed for the de novo design of catalysts. biorxiv.org For instance, generative AI methods are being used to design enzymes for specific reactions, starting from a quantum chemistry description of the active site. biorxiv.org In the context of this compound chemistry, computational screening and design could be used to identify optimal catalysts for specific transformations, such as enantioselective ring-opening or cycloaddition reactions. d-nb.info By modeling the interaction between the substrate, reagents, and catalyst, it is possible to rationally design catalytic systems with improved activity and selectivity. nih.gov
Table 3: Application of Computational Methods in Aziridine Chemistry
| Computational Method | Application | Insights Gained | Reference(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic elucidation of reactions involving aziridines. | Identification of intermediates, transition states, and reaction pathways; explanation of selectivity. | researchgate.netmdpi.com |
| Graph Neural Networks (GNNs) | Prediction of molecular descriptors for reactivity modeling. | Rapid, on-the-fly prediction of DFT-level properties for large sets of molecules. | chemrxiv.orgnih.gov |
| Generative AI / Catalyst Design | De novo design of enzymes and heterogeneous catalysts. | Rational design of catalysts with enhanced activity and selectivity for specific transformations. | d-nb.infobiorxiv.org |
Q & A
Q. What are the recommended synthetic methodologies for 2-Phenylaziridin-1-amine in academic laboratories?
A common approach involves reductive amination or cyclization reactions. For example, reductive amination using a palladium-based catalyst (e.g., Pd/NiO) under hydrogen atmospheres can yield high-purity amine derivatives. Reaction parameters such as temperature (e.g., 25°C), solvent choice, and catalyst loading (e.g., 1.1 wt%) should be optimized. Post-synthesis purification via filtration and solvent evaporation is recommended . For aziridine-specific synthesis, strain-driven ring-closing strategies may require specialized conditions (e.g., protecting group strategies).
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H NMR at 400 MHz in CDCl) is essential for confirming structural integrity, particularly for distinguishing aziridine ring protons (δ ~1.5–2.5 ppm) and phenyl group aromatic signals (δ ~7.0–7.5 ppm). Infrared (IR) spectroscopy can validate amine functional groups (N–H stretches ~3300 cm). Mass spectrometry (MS) provides molecular weight confirmation .
Q. What safety protocols are mandatory when handling this compound?
Avoid skin/eye contact and minimize dust/aerosol formation. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Contaminated materials should be mixed with sand/vermiculite, transferred to labeled containers, and disposed of via approved hazardous waste channels . Emergency procedures should reference CHEMTREC (1-800-424-9300) for spills or exposure .
Q. How should researchers address the absence of ecotoxicological data for this compound?
Conduct tiered assessments: (1) Use computational tools (e.g., QSAR models) to predict biodegradability and toxicity; (2) Perform acute toxicity assays (e.g., Daphnia magna or algal growth inhibition tests) under OECD guidelines; (3) Evaluate bioaccumulation potential via log measurements .
Q. What are the storage requirements for this compound?
Store in a cool, dry, ventilated area in tightly sealed containers. Incompatibilities (e.g., strong oxidizers) should be clearly labeled. Regularly inspect containers for integrity and label clarity .
Advanced Research Questions
Q. How can catalytic systems be optimized for enantioselective synthesis of this compound derivatives?
Employ asymmetric catalysis using chiral ligands (e.g., BINAP or salen complexes) with transition metals (e.g., Rh or Ru). Reaction parameters (temperature, solvent polarity, and pressure) should be systematically varied. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
Q. What computational methods resolve contradictions in reported reaction mechanisms for aziridine ring-opening?
Density Functional Theory (DFT) simulations can model transition states and compare nucleophilic attack pathways (e.g., SN vs. ring-strain-driven mechanisms). Pair computational results with kinetic isotope effects (KIEs) or Hammett plots to validate mechanistic hypotheses .
Q. How do structural modifications of this compound influence its bioactivity in antimicrobial studies?
Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring or alkyl side chains). Test against Gram-positive/negative bacteria and fungi. Use molecular docking to correlate activity with target binding (e.g., enzyme active sites or membrane proteins) .
Q. What strategies mitigate side reactions during large-scale synthesis of this compound?
Implement flow chemistry to control exothermicity and improve mixing. Use in-line purification (e.g., scavenger resins) to remove byproducts. Monitor reaction progress via real-time FTIR or Raman spectroscopy .
Q. How can machine learning enhance reaction condition screening for aziridine-based compound libraries?
Train models on historical data (e.g., catalyst performance, solvent effects) to predict optimal conditions. Use robotic platforms for high-throughput experimentation (HTE) to validate predictions. Feature importance analysis can identify critical variables (e.g., catalyst loading, temperature) .
Q. Notes
- Data Gaps : Ecological toxicity (persistence, bioaccumulation) and long-term organ toxicity data are absent; prioritize OECD-compliant testing .
- Contradictions : Discrepancies in catalytic efficiency may arise from solvent polarity or impurity profiles; use controlled replicate studies and impurity profiling (e.g., GC-MS) .
- Methodological Rigor : Adopt PRISMA guidelines for literature reviews to systematically address data conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
